Product packaging for 3-(2-Thienyl)-2H-1-benzopyran-2-one(Cat. No.:CAS No. 91805-18-4)

3-(2-Thienyl)-2H-1-benzopyran-2-one

Cat. No.: B12012877
CAS No.: 91805-18-4
M. Wt: 228.27 g/mol
InChI Key: AUISNCGJDLDBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Thienyl)-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C13H8O2S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O2S B12012877 3-(2-Thienyl)-2H-1-benzopyran-2-one CAS No. 91805-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91805-18-4

Molecular Formula

C13H8O2S

Molecular Weight

228.27 g/mol

IUPAC Name

3-thiophen-2-ylchromen-2-one

InChI

InChI=1S/C13H8O2S/c14-13-10(12-6-3-7-16-12)8-9-4-1-2-5-11(9)15-13/h1-8H

InChI Key

AUISNCGJDLDBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CS3

Origin of Product

United States

Contextual Significance of 2h 1 Benzopyran 2 One Coumarin Scaffolds in Chemical Biology and Medicinal Chemistry

The 2H-1-benzopyran-2-one , commonly known as coumarin (B35378), represents a fundamental scaffold in the realm of chemical biology and medicinal chemistry. nih.govfrontiersin.org This bicyclic heterocycle, formed by the fusion of a benzene (B151609) ring with a pyrone ring, is a ubiquitous motif in a vast array of naturally occurring compounds, particularly in the plant kingdom. nih.govnih.govnih.gov The inherent structural features of the coumarin nucleus have rendered it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov

The therapeutic versatility of coumarin derivatives is extensive, with research demonstrating a wide spectrum of pharmacological activities. frontiersin.orgresearchgate.net These include, but are not limited to, anticoagulant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. frontiersin.orgresearchgate.netnih.gov The ability of the coumarin scaffold to be readily functionalized at various positions allows for the fine-tuning of its biological activity, making it an attractive starting point for the design of novel therapeutic agents. nih.govnih.gov For instance, the substitution at the C-3 and C-4 positions of the coumarin ring has been shown to be particularly influential in modulating its bioactivity. nih.gov The demonstrated anticancer properties of numerous coumarin derivatives, which can induce apoptosis and inhibit cell proliferation, underscore their significance in the development of new oncological treatments. mdpi.com

Importance of Thiophene Moieties As Privileged Pharmacophores

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of clinically approved drugs. researchgate.netresearchgate.net Its structural and electronic properties, including its ability to act as a bioisostere of a phenyl ring, allow it to engage in favorable interactions with a diverse range of biological targets. mdpi.com The incorporation of a thiophene moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. researchgate.net

The therapeutic applications of thiophene-containing compounds are remarkably broad, spanning a wide range of disease areas. nih.govbohrium.com Thiophene derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticonvulsant, antipsychotic, and anticancer agents. nih.govbohrium.com The versatility of the thiophene ring allows for its incorporation into various molecular architectures, leading to the discovery of potent and selective drugs. The proven efficacy of thiophene-based drugs in the clinic highlights the enduring importance of this heterocycle in modern drug discovery. researchgate.net

Rationale for Research into Hybrid Benzopyran Thiophene Architectures

Established Synthetic Pathways for 2H-1-Benzopyran-2-one Derivatives

The synthesis of the core 2H-1-benzopyran-2-one (coumarin) scaffold is well-established, with several named reactions being central to its construction. These methods often serve as the foundation for the synthesis of more complex derivatives, including those with C-3 substituents.

Knoevenagel Condensation Approaches for C-3 Substitution

The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon double bonds. In the context of coumarin synthesis, it typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This reaction is particularly well-suited for introducing substituents at the C-3 position of the coumarin ring. nih.gov

The general mechanism involves the deprotonation of the active methylene compound by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the 2H-1-benzopyran-2-one ring system. The choice of the active methylene compound is critical as it determines the nature of the substituent at the C-3 position. For instance, the condensation of salicylaldehyde with ethyl acetoacetate (B1235776) yields 3-acetylcoumarin (B160212). acs.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction rate and yield. While traditional methods often employ bases like piperidine (B6355638) or pyridine (B92270), newer protocols have explored the use of ionic liquids and solid-supported catalysts to facilitate greener and more efficient syntheses. nih.govrsc.org

Pechmann Condensation Variations

The Pechmann condensation is another cornerstone of coumarin synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. rsc.orgwikipedia.org The classical Pechmann reaction is primarily used for the synthesis of 4-substituted coumarins. The mechanism begins with the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to form the coumarin ring.

While the standard Pechmann condensation is not the most direct route for C-3 substitution, variations of this reaction can be employed. For instance, the use of substituted β-ketoesters can lead to coumarins with substitution at both the C-3 and C-4 positions. The choice of acid catalyst is crucial, with common choices including sulfuric acid, aluminum chloride, and various solid acid catalysts. nih.govmdpi.com The reaction conditions can be harsh, often requiring high temperatures, although the use of more activated phenols can allow for milder conditions. wikipedia.org

General Cyclization Reactions Leading to Benzopyranones

Beyond the classic named reactions, various other cyclization strategies can be employed to construct the benzopyranone core. One such method involves the intramolecular cyclization of a pre-formed precursor, such as a derivative of 2-hydroxycinnamic acid. In this approach, the cinnamic acid derivative, which already contains the necessary atoms for the coumarin ring, is induced to cyclize, often under acidic or dehydrating conditions, to form the lactone ring of the benzopyranone.

Strategies for Incorporating the 2-Thienyl Substituent at the C-3 Position

The introduction of a 2-thienyl group at the C-3 position of the coumarin scaffold requires specific synthetic strategies that either start with a thiophene-containing building block or introduce the thiophene ring at a later stage of the synthesis.

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira coupling for related structures)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds in organic synthesis. The Suzuki-Miyaura coupling, in particular, has been successfully employed for the synthesis of 3-arylcoumarins. This reaction typically involves the coupling of a 3-halocoumarin (e.g., 3-bromocoumarin) with an appropriate boronic acid or its ester derivative in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com For the synthesis of this compound, this would involve the coupling of a 3-halocoumarin with 2-thienylboronic acid. The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent system. ntnu.no

The Sonogashira coupling, another important palladium-catalyzed reaction, can be used to introduce alkynyl groups at the C-3 position, which can then be further elaborated. While not a direct route to the target compound, it demonstrates the utility of metal-catalyzed methods in functionalizing the C-3 position of the coumarin ring.

A summary of representative metal-catalyzed coupling reactions for the synthesis of substituted coumarins is presented in the table below.

Catalyst SystemReactantsProductReference
Pd(PPh₃)₄ / K₂CO₃3-Bromocoumarin, Phenylboronic acid3-Phenylcoumarin libretexts.org
Pd(OAc)₂ / SPhos, K₃PO₄Heteroaryl Halides, Heteroarylboronic acidsHeterobiaryls nih.gov
XPhos precatalysts(5-Formylthiophen-2-yl)boronic acid, 4-Bromoanisole5-(4-Methoxyphenyl)thiophene-2-carbaldehyde ntnu.no

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of coumarin derivatives. For instance, a one-pot synthesis of 3-substituted coumarins can be achieved through the reaction of a salicylaldehyde, an active methylene compound, and a third component, often a catalyst or another reactant that gets incorporated into the final structure. The development of MCRs for the specific synthesis of this compound would likely involve a salicylaldehyde, a derivative of 2-thienylacetic acid, and a suitable coupling agent or catalyst system.

Cyclization of Sulfur-Containing Alkyne Substrates for Thiophene Formation

The formation of the thiophene ring through the cyclization of functionalized alkynes is a powerful strategy in heterocyclic synthesis. libretexts.orgnih.gov This approach offers a direct and atom-economical pathway to substituted thiophenes, which can be further elaborated or be part of a larger molecular framework like a thienyl-coumarin. libretexts.org

Recent advancements have highlighted several methods for the synthesis of thiophene derivatives starting from sulfur-containing alkyne substrates. libretexts.orgnih.gov These reactions can be promoted by various catalysts or reagents. For instance, copper-promoted or -catalyzed cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes has been shown to produce substituted 3-halothiophenes. libretexts.org This process is believed to occur through a 5-endo-dig S-cyclization, forming a sulfonium (B1226848) salt intermediate which then undergoes reductive elimination. libretexts.org

Another approach involves the base-mediated cyclization of 1,1-bis(ethylthio)-1-en-4-ynes bearing an electron-withdrawing group. libretexts.org In this case, a gem-dialkylthiovinylallene intermediate is formed, followed by a 5-exo-dig S-cyclization and a 1,3-migration of the ethyl group to yield the substituted thiophene. libretexts.org Gold-catalyzed intramolecular carbothiolation of (α-alkoxy alkyl)(ortho-alkynyl phenyl) sulfides represents another mild and efficient method for constructing substituted benzothiophenes, a related sulfur-containing heterocycle. researchgate.net

While these methods demonstrate the feasibility of forming a thiophene ring from an alkyne precursor, the direct tandem synthesis of this compound via such a cyclization is a more complex transformation. A hypothetical route could involve a precursor molecule containing both a salicylaldehyde or ortho-hydroxycinnamate moiety and a sulfur-containing alkyne chain, which upon cyclization would form the thiophene and coumarin rings in a sequential or one-pot manner.

Development and Optimization of Novel Synthetic Routes

Beyond the specific cyclization of sulfur-containing alkynes, a variety of other synthetic strategies have been developed and optimized for the synthesis of 3-arylcoumarins, including this compound.

One of the most common and established methods is the Perkin condensation . This reaction can be adapted to produce 3-arylcoumarins by reacting a substituted phenylacetic acid with an ortho-hydroxybenzaldehyde. libretexts.org For the synthesis of the target compound, this would involve the condensation of 2-thienylacetic acid with salicylaldehyde. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 3-arylcoumarins. The Suzuki-Miyaura coupling, for example, can be employed to couple a 3-halocoumarin with an arylboronic acid. In the context of synthesizing this compound, this would typically involve the reaction of a 3-bromocoumarin with 2-thienylboronic acid in the presence of a palladium catalyst and a suitable ligand. nih.gov

The Wittig reaction provides another route to coumarin derivatives. libretexts.org This reaction involves the condensation of an aldehyde or ketone with a phosphorus ylide. libretexts.org For the synthesis of this compound, a possible pathway would be the reaction of a salicylaldehyde with a thienyl-substituted phosphonium (B103445) ylide. libretexts.org

Tandem or one-pot reactions are highly sought after for their efficiency and reduced environmental impact. Researchers have developed tandem processes for coumarin synthesis, such as a copper-catalyzed A3 coupling of an alkyne, an aldehyde, and an amine, followed by cycloisomerization. While not directly reported for this compound, such strategies could potentially be adapted. For instance, a one-pot, three-component reaction under ultrasonic irradiation using an eco-friendly catalyst has been reported for the synthesis of other 3-heteroaryl-coumarins.

The cyclization of ortho-hydroxycinnamates is a fundamental step in many coumarin syntheses. libretexts.orgrsc.org Typically, an (E)-alkyl ortho-hydroxycinnamate is cyclized to a coumarin at elevated temperatures. rsc.org The development of organocatalytic methods, for example using tri-n-butylphosphane, has allowed this cyclization to proceed under much milder conditions. libretexts.orgrsc.org An ortho-hydroxycinnamate bearing a 2-thienyl group at the β-position would be the direct precursor to the target compound in this approach.

Table 1: Synthetic Methodologies for 3-Arylcoumarins

Synthetic Method General Reactants Key Reagents/Catalysts General Product
Perkin Condensation libretexts.orgnih.gov ortho-Hydroxybenzaldehyde, Phenylacetic acid derivative Acetic anhydride, Base 3-Arylcoumarin
Suzuki-Miyaura Coupling nih.gov 3-Halocoumarin, Arylboronic acid Palladium catalyst, Ligand, Base 3-Arylcoumarin
Wittig Reaction libretexts.org Salicylaldehyde, Phosphonium ylide Base 3-Aryl-2H-1-benzopyran
Cyclization of ortho-Hydroxycinnamates libretexts.orgrsc.org (E)-Alkyl ortho-hydroxycinnamate Heat or Organocatalyst (e.g., PBu₃) Coumarin
Tandem A³ Coupling/Cycloisomerization Salicylaldehyde, Alkyne, Amine Copper catalyst Coumarin

Reactivity at the 2H-1-Benzopyran-2-one Core

The coumarin nucleus is susceptible to both electrophilic and nucleophilic attacks, as well as ring transformation reactions.

Electrophilic Substitution Reactions

While the electron-withdrawing nature of the pyrone ring can deactivate the benzene (B151609) portion of the coumarin system to electrophilic attack, substitutions are still possible. The positions of these substitutions are directed by the existing substituents on the benzene ring. For instance, electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) can produce 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.gov This method is tolerant of various functional groups, including methoxy, alcohol, aldehyde, and nitro groups. nih.gov

Nucleophilic Additions and Substitutions

The α,β-unsaturated lactone system in the pyrone ring of coumarins is a prime target for nucleophiles. The C4 position is particularly susceptible to conjugate addition. Furthermore, the carbonyl group at C2 can undergo nucleophilic attack. For example, the reaction of 3-(bromoacetyl)coumarin (B1271225) with nucleophiles like di(2-picolyl)amine leads to selective nucleophilic substitution. nih.gov Similarly, stirring 3-(bromoacetyl)coumarin with benzimidazole (B57391) in acetonitrile (B52724) at room temperature results in the formation of the corresponding imidazole-1-carbonyl-chromenone. nih.gov

Ring Transformations and Rearrangements with Nucleophiles

The coumarin ring can undergo transformations and rearrangements upon reaction with certain nucleophiles. For instance, the reaction of 3-acetylcoumarin with dimethylformamide dimethylacetal (DMFDMA) in a microwave oven yields an enaminone. acgpubs.org This enaminone, when refluxed in acetic acid with ammonium (B1175870) acetate, can lead to the formation of a pyridine derivative. acgpubs.org Additionally, the reaction of 3-(thiocyanatoacetyl)coumarin with primary aryl amines in an acidic medium can lead to the formation of hybrid polycyclic systems bearing an iminothiazoline fragment. mdpi.com

Reactivity of the 2-Thienyl Substituent

The thiophene ring at the 3-position of the coumarin offers another site for chemical modification.

Functionalization of the Thiophene Ring via Electrophilic Substitution

The thiophene ring is generally more reactive towards electrophilic substitution than the benzene ring. Direct C-H arylation can be achieved at the C2 and C3 positions of the thiophene ring in thieno-fused pyridines, pyrimidines, and pyrazines using palladium catalysis. mdpi.com This methodology provides an efficient alternative to conventional methods for synthesizing various 2-aryl-thieno[3,2-d]pyrimidine compounds. mdpi.com

Side-Chain Modifications on the Thiophene Moiety

Modifications to the side chains attached to the thiophene ring are a common strategy to alter the properties of the molecule. This can involve lengthening or shortening alkyl chains, changing their shape, or introducing heteroatoms. mdpi.com For example, the introduction of a sulfur atom into the side chain can significantly affect intermolecular interactions and optical properties. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net The IR spectrum of 3-(2-Thienyl)-2H-1-benzopyran-2-one is characterized by several key absorption bands that confirm the presence of its constituent functional groups. ijres.org

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This band typically appears at a high frequency, around 1700-1740 cm⁻¹, which is characteristic of α,β-unsaturated δ-lactones. ijres.orgmdpi.com

Other significant absorptions include those for the C=C stretching vibrations of the aromatic rings and the pyrone double bond, which are typically found in the 1600-1450 cm⁻¹ region. The C-O-C stretching vibrations of the lactone ether linkage will also be present, usually in the 1300-1000 cm⁻¹ range. The C-S stretching vibration of the thiophene (B33073) ring is expected to be weaker and can be found in the fingerprint region. The C-H stretching vibrations of the aromatic and vinylic protons are observed above 3000 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O (lactone)Stretching1700 - 1740
C=C (aromatic/pyrone)Stretching1600 - 1450
C-O-C (ether)Stretching1300 - 1000
C-H (aromatic/vinylic)Stretching> 3000
C-S (thiophene)StretchingFingerprint Region

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. researchgate.net It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would also show the characteristic C=O and C=C stretching vibrations. researchgate.netrsc.org The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum. The C-S bond of the thiophene ring may also give a more prominent signal in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. ijcrar.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. chemguide.co.uklibretexts.org When this compound is subjected to mass spectrometry, typically using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. chemguide.co.uklibretexts.org

The molecular ion peak for this compound would correspond to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for coumarin (B35378) derivatives involve the loss of carbon monoxide (CO), which is a characteristic fragmentation for the lactone ring. researchgate.net In the case of this compound, fragmentation may also occur at the thienyl substituent.

Table 1: Predicted Mass Spectrometry Data for this compound and Related Structures

Adduct m/z (mass-to-charge ratio) Predicted Collision Cross Section (CCS) (Ų)
[M+H]+ 300.10528 168.1
[M+Na]+ 322.08722 178.7
[M-H]- 298.09072 179.0
[M+NH4]+ 317.13182 186.4
[M+K]+ 338.06116 175.5
[M+H-H2O]+ 282.09526 161.3
[M+HCOO]- 344.09620 189.8
[M+CH3COO]- 358.11185 181.9

Data for the related compound 7-(diethylamino)-3-(2-thienyl)coumarin. uni.lu

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural confirmation of this compound.

For a related compound, 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, single-crystal X-ray analysis revealed a monoclinic crystal system. nih.gov The coumarin moiety was found to be nearly planar, with a slight inclination relative to the thiophene ring. nih.gov The crystal structure is stabilized by a combination of C—H⋯π and π–π stacking interactions. nih.gov It is expected that this compound would exhibit similar planarity of the coumarin core with the thienyl group likely twisted out of this plane. The solid-state packing would be influenced by intermolecular forces such as hydrogen bonding and π–π stacking.

Table 2: Crystallographic Data for a Related Thienyl-Coumarin Derivative

Parameter Value
Chemical Formula C15H8O2S
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.7726 (6)
b (Å) 9.7572 (3)
c (Å) 12.2084 (5)
β (°) 115.547 (6)
Volume (ų) 1157.77 (11)
Z 4

Data for 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two commonly employed methods for the analysis of coumarin derivatives.

HPLC is a highly efficient separation technique used for the analysis and purification of compounds in a mixture. nih.gov For coumarin derivatives, reversed-phase HPLC (RP-HPLC) is frequently used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with the addition of acids like formic or phosphoric acid to improve peak shape. nih.govsielc.comsielc.com

The retention time of this compound in an HPLC system is a characteristic parameter that depends on the specific conditions, including the column, mobile phase composition, flow rate, and temperature. sepscience.com By comparing the retention time with that of a known standard, the compound can be identified and quantified. HPLC is also crucial for assessing the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. nih.gov

Table 3: Example HPLC Parameters for Coumarin Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis or Diode Array Detector (DAD)
Temperature Ambient or controlled (e.g., 30 °C) nih.gov

Thin-layer chromatography is a simple, rapid, and versatile technique for the qualitative analysis of compounds. aroonchande.com It is often used to monitor the progress of a chemical reaction, to identify compounds in a mixture, and to determine the purity of a substance. ijpsjournal.com In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel (a polar stationary phase). ijpsjournal.comreddit.com The plate is then developed in a chamber containing a suitable solvent or solvent mixture (the mobile phase). aroonchande.com

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. ijpsjournal.com For this compound, a less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while a more polar compound will have a stronger interaction with the silica gel and a lower Rf value. reddit.comlibretexts.org The choice of the eluent system is critical for achieving good separation. nih.gov

The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Table 4: Factors Influencing TLC Separation

Factor Influence on Rf Value
Polarity of the Compound More polar compounds have lower Rf values on a polar stationary phase. reddit.com
Polarity of the Mobile Phase A more polar mobile phase increases the Rf values of all compounds. ijpsjournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The UV-Vis spectrum of a coumarin derivative is characterized by absorption bands that correspond to π → π* electronic transitions within the conjugated system of the benzopyranone core. researchgate.net

The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the coumarin ring. The thienyl group at the 3-position of this compound is expected to extend the π-conjugation, leading to a bathochromic (red) shift of the absorption bands compared to the parent coumarin molecule. The solvent in which the spectrum is recorded can also influence the λmax values.

Table 5: Typical UV-Vis Absorption Maxima for Coumarin Derivatives

Compound Solvent λmax (nm)
Coumarin Acetonitrile ~275, ~311 researchgate.net
7-Methoxycoumarin Not Specified Not Specified nist.gov
5,7-Dimethoxycoumarin Not Specified Not Specified nist.gov

Note: The exact λmax for this compound would need to be determined experimentally.

Pharmacological and Biological Evaluation of 3 2 Thienyl 2h 1 Benzopyran 2 One and Its Analogues

Anti-Inflammatory Activities and Molecular Mechanisms

The anti-inflammatory properties of coumarin (B35378) derivatives, including those with a thienyl substitution, have been a subject of significant research interest. These compounds are investigated for their potential to modulate key inflammatory pathways, offering a basis for the development of new therapeutic agents.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively researchgate.netnih.gov. Inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs researchgate.net.

Research into benzopyran derivatives has revealed their potential as selective inhibitors of COX-2 capes.gov.brnih.gov. Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs capes.gov.br. Studies on various coumarin derivatives have demonstrated their ability to inhibit COX enzymes. For instance, in silico molecular docking analyses have shown that compounds like 1,2-benzopyrone, umbelliferone, and esculetin (B1671247) have a good affinity for the COX-2 enzyme researchgate.net. The anti-inflammatory activity of certain phenylpropanoids found in essential oils is also attributed to the suppression of COX-2 expression nih.gov.

Similarly, the lipoxygenase pathway is a target for anti-inflammatory intervention. Coumarin derivatives have shown efficacy in inhibiting LOX enzymes nih.gov. For example, some coumarins have been identified as potent inhibitors of soybean lipoxygenase nih.gov. The inhibitory activity is often linked to the structural features of the coumarin core and its substituents nih.govnih.gov. While direct studies on 3-(2-Thienyl)-2H-1-benzopyran-2-one are limited, the established anti-inflammatory profile of the broader coumarin class suggests its potential to modulate these pathways.

Regulation of Inflammatory Cytokines (e.g., TNF-α, IL-8) and Signaling Pathways (e.g., NF-κB, ERK, p38)

The inflammatory response is orchestrated by a complex network of cytokines and intracellular signaling pathways. Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), while crucial signaling pathways involved in their production and action include Nuclear Factor-kappa B (NF-κB), Extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK) nih.govnih.govnih.govresearchgate.netjapsonline.commdpi.comnist.gov.

TNF-α and IL-8 Regulation: TNF-α is a pivotal cytokine in systemic inflammation, and its inhibition is a validated therapeutic strategy for various autoimmune diseases nih.govnih.govnih.gov. Small molecule inhibitors of TNF-α are being actively researched as alternatives to biologic agents nih.govnih.gov. Coumarin derivatives have been shown to suppress TNF-α signaling nih.gov. For instance, a newly synthesized benzopyran-4-one derivative demonstrated the ability to reduce the production of TNF-α and IL-6 in a model of radiation-induced intestinal inflammation ejmo.org. IL-8 is a chemokine that plays a critical role in the recruitment of neutrophils to sites of inflammation, and its inhibition is a therapeutic target for a range of inflammatory conditions mdpi.com.

Signaling Pathway Modulation: The NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes nist.govejmo.org. Studies on benzopyran derivatives have shown their capacity to down-regulate NF-κB ejmo.org. For example, a chromone (B188151) derivative was found to control the inflammatory response by blocking COX-2 and decreasing the expression of NF-κB ejmo.org. Similarly, the anti-inflammatory effects of some coumarins are mediated through the inhibition of NF-κB activation nist.gov.

The MAPK signaling pathways, including ERK and p38, are also central to the inflammatory process researchgate.netjapsonline.comnist.gov. Activation of p38 MAPK, in particular, is a critical step in the production of inflammatory mediators japsonline.com. The anti-inflammatory action of some coumarins has been linked to the suppression of the phosphorylation of MAPK family members, including ERK and p38 nist.gov.

While specific data for this compound is not extensively available, the known mechanisms of related coumarin and benzopyran compounds provide a strong rationale for its potential anti-inflammatory effects through the modulation of these key cytokines and signaling pathways.

Antimicrobial Efficacy

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Coumarin-based structures, including this compound and its analogues, have been evaluated for their potential as antimicrobial agents.

Antibacterial Spectrum and Modes of Action (in vitro)

Several studies have highlighted the in vitro antibacterial activity of benzopyran and coumarin derivatives against a range of bacteria.

Novel derivatives of benzopyran-2-ones have been synthesized and tested for their antibacterial properties. For example, some heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones have demonstrated activity against Staphylococcus aureus and Escherichia coli capes.gov.br. In another study, 3,7-disubstituted 2H-1-benzopyran-2-one derivatives were synthesized and evaluated, with some compounds showing notable antibacterial effects nih.gov.

Thieno[2,3-d]pyrimidinedione derivatives, which share the thieno structural motif, have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE) nih.gov. However, their activity against Gram-negative strains was generally weaker nih.gov.

The proposed mechanisms of antibacterial action for coumarin-related compounds often involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components nih.gov. The lipophilic nature of these compounds allows them to partition into the bacterial membrane, increasing its fluidity and permeability nih.gov. Other potential mechanisms include the inhibition of essential enzymes, such as DNA gyrase or other proteins involved in bacterial cell division. For instance, some benzothiazole (B30560) derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR) in E. coli.

Antifungal Spectrum and Modes of Action (in vitro)

Benzopyran and coumarin derivatives have also demonstrated a promising spectrum of in vitro antifungal activity against various fungal pathogens.

A series of new 3-substituted benzopyrone compounds were synthesized and showed potent antifungal activity, particularly against Trichophyton rubrum nih.gov. The antifungal activity of these compounds was suggested to be mediated through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis nih.gov. Similarly, 3,7-disubstituted 2H-1-benzopyran-2-one derivatives have exhibited significant antifungal activity against selected fungal strains, with some compounds showing better activity than the standard drug fluconazole (B54011) against Trichophyton mentagrophytes nih.gov.

Other studies have reported the antifungal activity of various coumarin derivatives against a panel of pathogenic fungi, including species of Candida, Aspergillus, and dermatophytes nih.govjapsonline.com. The structure-activity relationship studies often indicate that the nature and position of substituents on the coumarin ring play a crucial role in determining the antifungal potency nih.govnih.gov.

The primary mode of action for many antifungal coumarins is the disruption of the fungal cell membrane integrity by interfering with ergosterol synthesis nih.govnih.gov. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. Other potential mechanisms include the inhibition of other essential fungal enzymes or interference with fungal cell wall synthesis nih.gov.

Antineoplastic Potential and Cellular Targets

Coumarin and its derivatives have emerged as a significant class of compounds with promising anticancer properties. Their diverse chemical structures allow for a wide range of biological activities, including the ability to induce cancer cell death and inhibit tumor progression.

The antineoplastic potential of coumarin compounds is attributed to several mechanisms, including the induction of apoptosis, inhibition of cell proliferation and cell cycle arrest, modulation of oxidative stress, and inhibition of angiogenesis and metastasis nih.gov.

Studies on various coumarin derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines. For example, a three-component synthesis of novel 3-heteroaryl-coumarin derivatives, including a compound with a 2-thienyl substituent, showed inhibitory activity against the HEPG2-1 liver cancer cell line nih.gov. Another study reported that two new benzopyrans isolated from Mallotus apelta exhibited strong cytotoxic effects against human hepatocellular carcinoma (Hep-2) and rhabdosarcoma (RD) cell lines nih.gov. Furthermore, a 3-bromophenyl substituted benzopyran-2-one derivative was found to inhibit cancer cell invasion in vitro and tumor growth in vivo nih.govjapsonline.com.

The cellular targets of these compounds are diverse. Many coumarins induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability nih.gov. For instance, the overexpression of a novel isoform of TUCAN, an antiapoptotic protein, has been observed in cancer tissues, and its suppression can increase chemotherapy-induced cell death researchgate.net. Some coumarins can also affect the activity of the p53 tumor suppressor protein and interfere with key signaling pathways such as PI3K/Akt/mTOR nih.gov. While specific research on the antineoplastic potential and cellular targets of this compound is limited, the extensive studies on related coumarin and benzopyran derivatives provide a strong foundation for its investigation as a potential anticancer agent.

Data Tables

Table 1: Antibacterial Activity of Selected Benzopyran and Thieno-pyrimidine Derivatives

Compound/Derivative ClassBacterial Strain(s)Reported Activity (MIC/Effect)Reference(s)
Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-onesStaphylococcus aureus, Escherichia coliActive capes.gov.br
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VREPotent activity (2–16 mg/L) nih.gov
Chalcone derivativesBacillus subtilisExcellent activity (MIC 62.5 µg/mL)
Benzothiazole derivativesE. coli, P. aeruginosaEffective MIC values = 200 µg/L

Table 2: Antifungal Activity of Selected Benzopyran Derivatives

Compound/Derivative ClassFungal Strain(s)Reported Activity (MIC/Effect)Reference(s)
3-Substituted benzopyronesTrichophyton rubrumPotent activity (MIC80 1.5 µg/mL for compound 5j) nih.gov
3,7-Disubstituted 2H-1-benzopyran-2-onesTrichophyton mentagrophytesBetter activity than fluconazole (MIC 1.56 µg/mL) nih.gov
2-Acyl-1,4-benzohydroquinonesCandida krusei, Rhizopus oryzaeMIC values ranging from 2 to 16 μg/mL
1,2,3-Triazole analoguesC. parapsilosis, C. albicans, C. tropicalis, A. niger, T. rubrumPromising antifungal effects (MICs 0.49-0.98 µg/mL) japsonline.com

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Activity

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, a common feature of solid tumors. nih.gov HIF-1 promotes key processes in cancer progression, including angiogenesis (the formation of new blood vessels), cell proliferation, metastasis, and the maintenance of cancer stem cells. nih.gov Consequently, inhibiting HIF-1α, the oxygen-regulated subunit of HIF-1, is a promising strategy in cancer therapy. nih.gov

While direct studies on this compound are limited, research on related benzopyranone structures highlights the potential of this scaffold to interfere with hypoxia-related pathways. For instance, some coumarin derivatives have been shown to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis whose expression can be regulated by HIF-1. nih.gov Furthermore, small molecule inhibitors have been developed that target the HIF-2α subunit, a close relative of HIF-1α, by binding to its PAS-B domain and preventing its heterodimerization, which is essential for its transcriptional activity. nih.gov Although HIF-1 and HIF-2 can have distinct roles, the success in targeting the HIF-2 heterodimerization interface suggests that similar strategies could be viable for HIF-1. nih.gov The ability of the coumarin framework to serve as a scaffold for inhibitors of crucial cancer pathways underscores the potential of its thienyl derivatives as subjects for investigation as HIF-1 inhibitors.

Cytotoxicity Studies against Cancer Cell Lines (in vitro)

The cytotoxic potential of coumarin derivatives against various cancer cell lines has been extensively documented. The introduction of an aryl or heteroaryl substituent at the C-3 position is a key determinant of this activity. Studies on 3-arylcoumarins have demonstrated significant cytotoxic effects across a range of human cancer cell lines, including prostate (PC-3, LNCaP), breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and pancreatic (BxPC3) cancers. nih.govnih.govresearchgate.net

For example, a series of 7,8-diacetoxy-3-arylcoumarins showed varied cytotoxicity depending on the cancer cell line and the specific aryl group at the C-3 position. One derivative, 7,8-diacetoxy-3-(4-fluorophenyl)coumarin, exhibited a half-maximal cytotoxic concentration (CC50) of 26.43 µM against the PC-3 prostate cancer cell line, while showing no significant toxicity to non-cancerous prostate cells (CC50 > 100 µM). nih.gov Another analogue, 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin, was potent against HepG2 liver cancer cells, acting by inducing cell cycle arrest in the S phase. nih.gov

Thienyl-containing heterocyclic compounds have also shown promise. A novel thienyl-pyrazole derivative demonstrated potent cytotoxicity against MCF-7 (IC50 = 3.36 µM), PC-3 (IC50 = 9.58 µM), and HCT-116 (IC50 = 7.41 µM) cell lines, with its activity linked to the inhibition of VEGFR-2. ekb.egekb.eg In contrast, a study on hydroxylated 3-thienylcoumarins found them to be non-cytotoxic in Caco-2 human colon adenocarcinoma cells. unica.it This highlights the nuanced effects of specific substitutions and the choice of cell line in determining cytotoxic outcomes.

Table 1: In Vitro Cytotoxicity of Selected 3-Substituted Coumarin Analogues

Generated html

Antioxidant Properties and Radical Scavenging Mechanisms

Coumarin derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. nih.govresearchgate.net

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds. targetmol.com DPPH is a stable free radical that has a deep violet color in solution; when it is reduced by an antioxidant molecule through the donation of a hydrogen atom or an electron, the color fades. nih.govmdpi.com This decolorization is proportional to the scavenging activity of the antioxidant.

Studies on various coumarin derivatives have demonstrated their potential as DPPH radical scavengers. The antioxidant capacity is highly dependent on the substitution pattern of the coumarin ring. For instance, a series of coumarin–hydroxybenzohydrazide hybrids were tested, and the most active members, which featured two adjacent phenolic groups, showed potent activity with IC50 values as low as 2.9 µM. mdpi.com Similarly, hydroxylated 3-hydroxycoumarins, particularly those with hydroxyl groups at the C-6 and C-7 positions, have been identified as powerful antioxidants with potencies comparable to standard antioxidants like quercetin. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Coumarin Analogues

Generated html

Other Mechanisms of Antioxidant Activity

Beyond direct DPPH radical scavenging, coumarins exert their antioxidant effects through several other mechanisms. These include the scavenging of other reactive oxygen species (ROS) like the superoxide (B77818) anion radical (O2•−) and the hydroxyl radical (OH•). nih.gov The mechanism by which phenolic antioxidants, including many coumarins, neutralize free radicals can vary based on the solvent and molecular structure. Key mechanisms include Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). mdpi.com In non-polar environments, HAT is often favored, while the SPLET mechanism, which involves the ionization of the antioxidant, is more probable in polar solvents. mdpi.com

Furthermore, some coumarin derivatives can chelate metal ions, such as Fe2+, which prevents them from participating in the Fenton reaction that generates highly reactive hydroxyl radicals. researchgate.net Hydroxylated coumarins, particularly those with a catechol (ortho-dihydroxy) structure on the benzene (B151609) ring, are effective metal chelators. mdpi.com Coumarins can also bolster the body's endogenous antioxidant defenses by activating the Keap1-Nrf2-ARE signaling pathway, which upregulates the expression of various protective enzymes. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Defined Biological Activities

The biological activities of coumarin derivatives are finely tuned by the nature and position of substituents on the benzopyran core. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents.

Influence of Thienyl Moiety and Benzopyran Substitutions on Activity Profiles

The substitution at the C-3 position of the coumarin ring is a critical determinant of biological activity. Replacing a phenyl group with a bioisosteric heteroaryl ring like thiophene (B33073) can significantly alter the compound's properties, including its binding to biological targets and its metabolic stability.

For cytotoxic activity , SAR studies of 3-arylcoumarins reveal that both the substituents on the benzopyran ring and on the C-3 aryl group are important. The presence of 7,8-diacetoxy groups on the coumarin skeleton has been shown to enhance the cytotoxic activity and specificity of some derivatives. nih.govnih.gov The electronic nature of the substituent on the 3-aryl ring also plays a key role; for instance, a 4-nitrophenyl group led to strong activity against liver cancer cells, while a 4-fluorophenyl group was effective against prostate cancer cells. nih.gov

For antioxidant activity , the presence of hydroxyl groups is paramount. SAR studies consistently show that hydroxylation of the benzopyran ring, especially at the C-6 and C-7 positions, dramatically increases radical scavenging capacity. mdpi.comnih.gov This is attributed to the ability of these phenolic hydroxyls to donate a hydrogen atom, forming a stable phenoxy radical. Catechol-like substitution patterns (adjacent hydroxyl groups) are particularly effective as they enhance both radical scavenging and metal-chelating abilities. mdpi.com In a study comparing 3-phenylcoumarins and 3-thienylcoumarins, the presence of a bromine atom on either the phenyl or thienyl ring at the C-3 position, combined with 5,7-dihydroxy substitution on the coumarin core, resulted in potent xanthine (B1682287) oxidase inhibition and good antioxidant activity. unica.it This indicates that the electronic properties and positioning of substituents on both the coumarin scaffold and the C-3 heteroaryl moiety are crucial for modulating the bioactivity profile.

Correlation of Specific Structural Features with Target Binding and Efficacy

The biological activity of this compound, a molecule combining a coumarin core with a thiophene ring, is intrinsically linked to its specific structural arrangement. The interaction of this compound with biological targets and its resulting efficacy are not random but are dictated by the interplay of its constituent parts: the 2H-1-benzopyran-2-one (coumarin) scaffold and the thienyl group at the 3-position. Analysis of this compound and its analogues reveals a clear structure-activity relationship (SAR), where minor chemical modifications can lead to significant changes in pharmacological effects.

The foundational structure of this class of compounds is the coumarin nucleus. Coumarins are a well-regarded class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govabap.co.inresearchgate.net The planar structure of the coumarin ring system is crucial for its ability to intercalate or bind to pockets within enzymes and cellular receptors. nih.gov

The substitution at the C-3 position of the coumarin ring is a critical determinant of biological activity. abap.co.inmdpi.com This position is a common point for synthetic modification to develop derivatives with enhanced or novel therapeutic properties. abap.co.in In the case of this compound, the substituent is a thiophene ring.

The thienyl (thiophene) group plays a multifaceted role in modulating the molecule's efficacy:

Bioisosterism: In medicinal chemistry, the thiophene ring is often used as a bioisostere of a phenyl ring. nih.gov This substitution can improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing binding affinity to the target protein. nih.gov

Target Interaction: The sulfur atom within the thiophene ring is electronegative and possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. nih.gov This can lead to specific, high-affinity interactions with amino acid residues in the binding site of a target protein, thereby enhancing the compound's potency. nih.gov

Studies on related 3-arylcoumarin analogues provide clear evidence for the importance of the C-3 substituent. For example, research on a series of 7,8-diacetoxy-3-arylcoumarins demonstrated that their cytotoxic activity against cancer cell lines was highly dependent on the nature of the substituted aryl group at the C-3 position. nih.gov Similarly, in a study of 3-arylcoumarins as antibacterial agents, the substitution pattern on the 3-aryl ring was found to be the key factor determining their effectiveness against Staphylococcus aureus. nih.govresearchgate.net

Further illustrating the principle, a study on thiazolyl-coumarins as potential inhibitors of the VEGFR-2 kinase for cancer treatment found that the specific nature and substitution on the thiazole (B1198619) ring at the C-3 position dictated the binding affinity and inhibitory concentration. mdpi.com As shown in the table below, subtle changes to the substituents on the C3-thiazole ring resulted in a range of binding energies and cytotoxicities.

Table 1: Research Findings on VEGFR-2 Kinase Inhibition by 3-Thiazolyl-Coumarin Analogues

Compound ID C3-Thiazole Ring Substituents Binding Energy (kcal/mol) Cytotoxicity IC₅₀ (µM) on MCF-7
6b 4-methylphenyl, p-tolyl -9.819 11.2 ± 0.80
6c 4-methoxyphenyl, p-tolyl -9.743 12.5 ± 0.91
6d 4-chlorophenyl, p-tolyl -9.900 10.5 ± 0.71
10a 4-methylphenyl, acetyl -8.846 17.6 ± 1.12
10c 4-chlorophenyl, acetyl -9.319 14.3 ± 0.95
Sorafenib Reference Drug -8.723 5.10 ± 0.49

Data sourced from a study on 3-Thiazolyl-Coumarins as inhibitors of VEGFR-2 Kinase. mdpi.com

This data underscores the direct correlation between the chemical features of the substituent at the C-3 position and the compound's biological efficacy. For this compound, the thienyl ring is not merely a passive component but an active contributor to its pharmacological profile, influencing target binding through its electronic properties, potential for hydrogen bonding, and steric contributions. Therefore, the design of more potent and selective analogues often focuses on modifying this key structural feature.

Computational Chemistry and Theoretical Studies on 3 2 Thienyl 2h 1 Benzopyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of many-body systems. For 3-(2-Thienyl)-2H-1-benzopyran-2-one, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. A smaller Egap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile in reactions. The analysis of the Molecular Electrostatic Potential (MEP) map reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In thiophene-containing compounds, these calculations often highlight the reactivity of the thiophene (B33073) ring and the carbonyl group of the coumarin (B35378) core nih.govnih.gov.

Table 1: Illustrative Global Reactivity Descriptors for a Thienyl-Coumarin Derivative (Calculated using DFT)

Parameter Symbol Formula Typical Value (eV)
HOMO Energy EHOMO - -6.2
LUMO Energy ELUMO - -2.5
Energy Gap Egap ELUMO - EHOMO 3.7
Ionization Potential IP -EHOMO 6.2
Electron Affinity EA -ELUMO 2.5
Electronegativity χ -(EHOMO + ELUMO)/2 4.35
Chemical Hardness η (ELUMO - EHOMO)/2 1.85

Note: The values presented in this table are illustrative and based on typical findings for structurally related thiophene and coumarin derivatives as reported in computational studies. nih.govnih.govrdd.edu.iq

Conformational Analysis and Energetics

Conformational analysis of this compound is crucial to identify the most stable three-dimensional arrangement of the molecule. The rotation around the single bond connecting the coumarin and thiophene rings gives rise to different conformers. Theoretical calculations, often performed by scanning the potential energy surface (PES) as a function of the dihedral angle between the two rings, can determine the most energetically favorable conformation nih.govresearchgate.net.

The results of such an analysis typically show that a near-planar conformation is the most stable due to the extended π-conjugation between the benzopyran and thiophene ring systems. The energy barriers for rotation between different conformers can also be calculated, providing information on the molecule's flexibility.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes with Proposed Biological Targets

Molecular docking simulations can be performed to predict the binding mode of this compound within the active site of various enzymes or receptors. For coumarin derivatives, common targets include kinases, histone deacetylases, and DNA gyrase nih.govnih.govmdpi.com. The docking process generates multiple possible binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most likely binding mode. These studies can suggest potential biological activities for the compound, guiding experimental validation nih.govnih.gov.

Elucidation of Key Intermolecular Interactions

Once a plausible binding mode is identified, the specific intermolecular interactions between the ligand and the protein's active site residues can be analyzed in detail. These interactions are critical for the stability of the ligand-protein complex. Common interactions include:

Hydrogen Bonds: The carbonyl oxygen of the coumarin ring is a potential hydrogen bond acceptor.

π-π Stacking: The aromatic benzopyran and thiophene rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

The elucidation of these interactions provides a rational basis for the observed biological activity and can inform the design of more potent and selective analogs nih.govmdpi.com.

Table 2: Illustrative Intermolecular Interactions for a Thienyl-Coumarin Derivative in a Protein Active Site

Interacting Residue Interaction Type Distance (Å)
Serine 152 Hydrogen Bond with Carbonyl Oxygen 2.9
Tryptophan 84 π-π Stacking with Benzopyran Ring 3.5
Leucine 78 Hydrophobic Interaction 4.2

Note: The data in this table is hypothetical and serves to illustrate the types of interactions that are typically identified in molecular docking studies of similar compounds. nih.govnih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, can be used to predict various spectroscopic properties of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. The calculated frequencies and their intensities can be correlated with specific vibrational modes of the molecule, such as the C=O stretching of the lactone, C=C stretching of the aromatic rings, and C-S stretching of the thiophene ring nih.govnih.gov.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) can be compared with experimentally measured spectra to understand the electronic transitions occurring within the molecule, often corresponding to π→π* transitions within the conjugated system rdd.edu.iqresearchgate.net.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value Assignment
IR Spectroscopy Vibrational Frequency ~1720 cm-1 C=O stretch (lactone)
IR Spectroscopy Vibrational Frequency ~1610 cm-1 C=C stretch (aromatic)

Note: These values are illustrative and based on typical theoretical predictions for coumarin and thiophene derivatives found in the literature. nih.govnih.govrdd.edu.iq

Theoretical NMR Chemical Shift Predictions

There are no published theoretical predictions for the 1H and 13C NMR chemical shifts of this compound. This type of analysis, often performed alongside experimental NMR, is crucial for confirming the molecular structure and understanding the electronic environment of the nuclei.

Theoretical Vibrational Frequency Analysis

A theoretical vibrational frequency analysis for this compound has not been reported. This analysis, typically conducted using computational methods, helps in the assignment of experimental infrared (IR) and Raman spectral bands to specific molecular vibrations, providing insights into the molecule's structural and bonding characteristics.

Investigation of Photophysical Properties and Photoreactivity

The photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, of this compound have not been documented. Similarly, studies on its photoreactivity, which would explore the chemical changes the molecule undergoes upon exposure to light, are also absent from the current body of scientific literature.

Emerging Applications of 3 2 Thienyl 2h 1 Benzopyran 2 One in Materials Science and Chemical Biology

Materials Science Applications of Thiophene (B33073) Derivatives

The incorporation of the thiophene moiety into the coumarin (B35378) framework imparts valuable electronic and optical properties, making 3-(2-thienyl)-2H-1-benzopyran-2-one and its derivatives promising candidates for applications in materials science. The inherent characteristics of thiophene, such as its electron-rich nature and propensity for π-π stacking, are crucial to these applications. nih.gov

Organic Semiconductors

Thiophene-coumarin based molecules are being explored as organic semiconductors. acs.org The donor-acceptor (D-A) architecture, where the thiophene acts as an electron donor and the coumarin as an electron acceptor, facilitates intramolecular charge transfer (CT), a key characteristic for semiconductor behavior. acs.org Studies on symmetrical and asymmetrical thiophene-coumarin structures have shown that these materials can be tailored to achieve desired electronic properties, such as a lower band gap energy, which is essential for efficient charge transport. acs.org The combination of thiophene and coumarin in optoelectronic applications shows promise for developing high-performance and stable electronic devices. acs.org

Derivatives of benzo[b]thieno[3,2-b] acs.orgbenzothiophene have also been successfully utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs), demonstrating the potential of thiophene-based fused ring systems in this area. elsevierpure.com

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The fluorescent properties of thiophene-coumarin derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs). The substitution of donor groups like thiophene into the coumarin structure can lead to significant shifts in emission wavelengths. acs.org For instance, substituting bis-thiophene groups into a phenyl-coumarin structure resulted in an emission peak shift to 492 nm. acs.org Thin films of these compounds have also demonstrated intense emission, a critical requirement for OLED applications. acs.org

In the realm of Organic Field-Effect Transistors (OFETs), thiophene-based materials have shown considerable promise. Highly soluble 2,7-dialkyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiophenes have been used to create solution-processable OFETs with high mobility. elsevierpure.com Furthermore, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene has been shown to form high-quality thin films through vapor deposition, acting as a superior field-effect transistor channel with high mobility. elsevierpure.com The development of novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable small molecular organic semiconductors further underscores the potential of these materials in OFETs, with some devices exhibiting p-type characteristics and high carrier mobility. mdpi.com

Fluorescent Probes and Sensors in Biological Systems

The inherent fluorescence of the coumarin scaffold, modulated by the attached thiophene ring, makes this compound derivatives excellent candidates for the development of fluorescent probes and sensors for biological applications.

Applications in Biological Imaging and Diagnostics

Fluorescent probes are invaluable tools for non-invasively monitoring biological processes within living cells and tissues. nih.govthno.org Coumarin derivatives are frequently employed in the design of these probes due to their favorable photophysical properties. nih.gov The synthesis of novel fluorescent dyes based on various molecular frameworks allows for applications in the fluorescence imaging of living cells, often with negligible cytotoxicity. rsc.org

Thiophene-containing coumarins have been specifically investigated for their potential in biological imaging. nih.gov The development of probes that can be activated by specific analytes, such as reactive oxygen species (ROS), allows for the targeted visualization of cellular events. nih.govthno.org For instance, boronic ester-based triggers appended to fluorophores are used to detect hydrogen peroxide. nih.gov The design of such probes often considers factors like synthetic accessibility, aqueous solubility, and fluorescent turn-on response to ensure their efficacy in complex biological environments. nih.gov

Role in Metal Ion Detection

The ability of coumarin derivatives to act as chelating agents for metal ions has led to their use as fluorescent sensors for metal detection. The interaction of a metal ion with the coumarin derivative can lead to a significant change in its fluorescence properties, allowing for the detection and quantification of the metal ion.

A notable application is the development of chemosensors for the detection of biologically and environmentally important metal ions like Cu²⁺ and Fe³⁺. mdpi.com For example, a fluorescent sensor for biothiols was developed based on the complexation of a Cu²⁺ ion with a coumarin derivative. nih.gov The complex formed can be used to detect biothiols with a low detection limit. nih.gov Theoretical calculations, such as density functional theory (DFT), are often employed to understand the stability and fluorescence properties of these metal-ligand complexes. nih.gov

Building Blocks in Advanced Organic Synthesis

The this compound scaffold serves as a versatile building block in organic synthesis, providing a platform for the creation of more complex and functionally diverse molecules. The reactivity of the coumarin core, particularly at the C3 and C4 positions, allows for a wide range of chemical modifications. researchgate.net

The synthesis of various coumarin derivatives often involves classical reactions like the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig condensation. researchgate.net Modern synthetic methodologies have focused on improving the efficiency and environmental friendliness of these processes. arabjchem.org For instance, three-component synthesis methods have been developed for creating new coumarin derivatives. nih.gov

The thiophene moiety itself is a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.gov The synthesis of thiophene-containing compounds can be achieved through various methods, including the Paal–Knorr and Gewald reactions. nih.gov The combination of the thiophene and coumarin rings in a single molecule, as in this compound, provides a rich scaffold for developing novel compounds with potential applications in drug discovery and materials science. nih.govnih.gov The synthesis of such hybrid molecules can be achieved through various synthetic routes, often starting from functionalized phenols and thiophene-containing reagents. tandfonline.comekb.eg

Conclusion and Future Research Perspectives on 3 2 Thienyl 2h 1 Benzopyran 2 One

Current Challenges in Synthesis and Application Development

The development of 3-(2-thienyl)-2H-1-benzopyran-2-one and its analogues is currently hampered by several key challenges in both its chemical synthesis and subsequent application.

Synthetic Hurdles: The construction of the 3-arylcoumarin framework, while achievable through various methods, often faces significant limitations. Many established synthetic routes for coumarin (B35378) derivatives suffer from drawbacks such as extended reaction times, the necessity of high temperatures, and the use of harsh or strong acids. researchgate.net Furthermore, the synthesis of substituted 2H-benzopyrans can be problematic, with some methods showing incompatibility with certain functional groups or requiring costly and often toxic heavy metal catalysts. nih.gov For instance, while palladium-catalyzed cross-coupling reactions are effective, the cost and environmental impact of the metal are considerable. nih.gov Developing more efficient, cost-effective, and environmentally benign synthetic strategies that allow for a wide tolerance of functional groups is a primary challenge for medicinal and materials chemists working with this scaffold.

Application-Related Limitations: Beyond synthesis, the translation of this compound into practical applications faces significant hurdles common to many coumarin derivatives. Key among these are issues of bioavailability and potential toxicity. nih.gov The effectiveness of any potential therapeutic agent is contingent on its ability to reach its target in the body in sufficient concentrations without causing undue harm, and coumarins as a class present a mixed profile in this regard. Furthermore, the development of drug resistance in target pathogens or cancer cells necessitates a continuous pipeline of new and effective agents. nih.gov For this compound to advance, researchers must address these pharmacological and safety-related challenges.

Opportunities for Rational Design of Novel Analogues with Enhanced Efficacy and Selectivity

The inherent structure of this compound offers a versatile platform for rational drug design. By systematically modifying its core components, researchers can fine-tune its biological activity, enhance its efficacy against specific targets, and improve its selectivity, thereby minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: The foundation of rational design lies in understanding the structure-activity relationship (SAR). For coumarin derivatives, it is well-established that substitutions at various positions on the benzopyran-2-one ring play a critical role in modulating their pharmacological profile. nih.gov Similarly, modifications to the 3-position substituent—in this case, the thienyl ring—can significantly influence activity. nih.gov Future research should focus on creating a library of analogues by introducing a variety of substituents onto both the benzopyran and thienyl rings. For example, adding electron-donating or electron-withdrawing groups, or sterically different moieties, could profoundly impact the molecule's interaction with biological targets. nih.govnih.gov

Computational and Pharmacophore Modeling: Modern computational chemistry provides powerful tools to guide the design of novel analogues. Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate chemical structure with biological activity, allowing for the prediction of the potency of new, unsynthesized compounds. nih.gov Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for designing new molecules with a higher probability of success. nih.gov Molecular docking simulations can further refine this process by predicting how specific analogues will bind to the active site of a target protein, offering insights into the key interactions that drive efficacy and selectivity. mdpi.comacademie-sciences.fr

By combining SAR data with these computational approaches, it becomes possible to move beyond trial-and-error synthesis towards a more directed and efficient discovery of next-generation analogues with superior therapeutic properties. nih.gov

Interdisciplinary Research Avenues and Collaborative Prospects

The complexity of developing a molecule like this compound from a laboratory curiosity to a market-ready product necessitates a highly collaborative and interdisciplinary approach. The diverse biological activities reported for the broader coumarin class—including anticancer, antimicrobial, and neuroprotective effects—open up numerous avenues for such collaborations. nih.govontosight.ai

Bridging Chemistry, Biology, and Medicine:

Synthetic and Medicinal Chemists can work together to design and produce novel analogue libraries using innovative techniques like solid-phase synthesis to accelerate the process. researchgate.netmdpi.com

Pharmacologists and Biochemists are essential for screening these new compounds, elucidating their mechanisms of action, and evaluating their efficacy and safety profiles in cellular and animal models. nih.gov

Computational Chemists and Molecular Modelers can provide the in-silico data needed to guide the synthetic efforts, prioritizing compounds with the highest predicted activity and best safety profiles. academie-sciences.fr

Forging Industrial-Academic Partnerships: Progress in this area would be significantly accelerated by partnerships between academic research institutions and the pharmaceutical or biotechnology industry. Academic labs often excel in early-stage discovery and mechanistic studies, while industrial partners possess the resources and expertise for advanced preclinical and clinical development, navigating the regulatory landscape, and ultimately bringing a new product to market. Such collaborations can create a synergistic pipeline, translating fundamental research on compounds like this compound into tangible benefits for society.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Thienyl)-2H-1-benzopyran-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and thienyl-containing precursors. For example, analogous coumarin syntheses use 2-carboxy benzaldehyde and brominated ketones in ethyl methyl ketone with K₂CO₃ as a base, refluxed for 10–12 hours . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., switching from ethyl methyl ketone to DMF for higher solubility), or microwave-assisted synthesis to reduce reaction time. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate gradients) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the thienyl protons (δ 6.8–7.5 ppm, multiplet) and coumarin lactone protons (δ 5.5–6.5 ppm). Compare with similar compounds like 3-(4′-bromo-benzoyl)-1H-2-benzopyran-1-one, where aromatic protons appear at δ 7.6–8.4 ppm .
  • IR : A strong lactone C=O stretch near 1730–1740 cm⁻¹ and thiophene C-S vibrations at 600–700 cm⁻¹ .
  • MS : Look for molecular ion peaks matching the molecular weight (e.g., 282.25 g/mol for analogous coumarins) and fragmentation patterns consistent with thienyl cleavage .

Q. What solvents and conditions are optimal for recrystallization to ensure high purity?

  • Methodological Answer : Ethyl acetate or methanol/water mixtures are commonly used. For temperature-sensitive derivatives, slow evaporation at 4°C minimizes decomposition. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the thienyl substituent influence the photophysical properties of this compound?

  • Methodological Answer : The electron-rich thienyl group enhances π-conjugation, shifting UV-Vis absorption maxima. Compare with 7-hydroxy-3-(4-hydroxyphenyl)coumarin (daidzein), which absorbs at 260–280 nm . Use time-dependent DFT calculations to model excited-state behavior and validate with fluorescence quenching experiments in polar solvents.

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Perform:

  • DSC/TGA : To identify polymorph transitions or solvent loss events.
  • PXRD : Compare diffraction patterns with literature data (e.g., JCPDS database).
  • Replicate synthesis : Strictly control drying conditions (e.g., vacuum desiccation vs. ambient) .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in thienyl-coumarin reactions?

  • Methodological Answer :

  • Radical trapping : Add TEMPO or BHT to reaction mixtures; inhibition of product formation suggests radical intermediates.
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in NMR.
  • Kinetic isotope effects : Compare reaction rates in H₂O vs. D₂O to identify rate-determining steps .

Q. What computational methods predict the bioavailability and metabolic stability of this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 metabolism, and blood-brain barrier permeability.
  • Docking studies : Model interactions with targets like vitamin K epoxide reductase (VKOR) using AutoDock Vina, referencing anticoagulant coumarins like warfarin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.